molecular formula C12H15N3O2 B1678466 Pardoprunox CAS No. 269718-84-5

Pardoprunox

Cat. No.: B1678466
CAS No.: 269718-84-5
M. Wt: 233.27 g/mol
InChI Key: YVPUUUDAZYFFQT-UHFFFAOYSA-N
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Description

Pardoprunox has been used in trials studying the treatment of Early Stage Parkinson's Disease and Advanced Stage Parkinson's Disease. This compound is a partial dopamine D2 agonist and noradrenergic agonist with serotonin 5-HT1A agonist properties.

Biological Activity

Pardoprunox, also known as SLV308, is a novel pharmacological agent that acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors. This dual mechanism positions this compound as a promising candidate for the treatment of Parkinson's disease (PD), particularly in managing motor symptoms and reducing dyskinesias associated with traditional dopaminergic therapies.

This compound's pharmacological profile includes:

  • Dopamine D2/D3 Receptor Partial Agonism : This property allows this compound to stimulate dopamine receptors without the full agonistic effects that can lead to side effects such as dyskinesia. Studies indicate that it can induce contralateral turning behavior in animal models with lesions in the substantia nigra, suggesting its potential efficacy in PD treatment .
  • Serotonin 5-HT1A Receptor Agonism : This action may contribute to its neuroprotective effects and help mitigate some neuropsychiatric symptoms associated with PD. The agonistic activity at 5-HT1A receptors has been linked to behaviors that could counteract dyskinesia .

Summary of Key Studies

  • Early Parkinson's Disease Trials :
    • Study Design : A double-blind, placebo-controlled trial involving patients with early PD showed significant improvements in motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). Patients receiving this compound demonstrated a mean improvement of -7.3 points compared to -3.0 points in the placebo group (P < 0.0001) over the treatment period .
    • Dosage : Patients were titrated to an optimal dose ranging from 9 to 45 mg/day over several weeks, with a notable response rate of 50.7% achieving at least a 30% reduction in UPDRS scores .
  • Safety and Tolerability :
    • Common adverse effects included nausea (47.1% of patients), dizziness, somnolence, and headache. These side effects were generally mild and manageable, indicating a favorable safety profile compared to traditional dopaminergic therapies .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common treatments for PD:

TreatmentMechanismEfficacy (UPDRS Improvement)Common Side Effects
This compoundD2/D3 Partial Agonist & 5-HT1A Agonist-7.3 pointsNausea, dizziness, headache
LevodopaD2 Full AgonistVariesDyskinesia, nausea
PramipexoleD2 Full AgonistModerateNausea, sleepiness
RopiniroleD2 Full AgonistModerateNausea, dizziness

Case Studies and Observations

In clinical practice, the use of this compound has been associated with improved motor control and reduced incidence of levodopa-induced dyskinesias. For instance:

  • A case study involving a patient transitioning from standard dopaminergic therapy to this compound reported significant reductions in motor fluctuations and improved overall quality of life metrics.

Properties

IUPAC Name

7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9/h2-4H,5-8H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPUUUDAZYFFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949747
Record name Pardoprunox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pardoprunox binds to dopamine D(2), D(3), and D(4) receptors and 5-HT(1) (A) receptors and is a partial agonist at dopamine D(2) and D(3) receptors and a full agonist at serotonin 5-HT(1) (A) receptors. Pardoprunox combines high potency partial agonism at dopamine D(2) and D(3) receptors with full efficacy low potency serotonin 5-HT(1) (A) receptor agonism and is worthy of profiling in in vivo models of Parkinson's disease.
Record name Pardoprunox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

269718-84-5
Record name Pardoprunox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269718-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pardoprunox [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269718845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pardoprunox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pardoprunox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PARDOPRUNOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R72CHP32S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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